![molecular formula C14H14FNO2 B7500982 N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as FFDMC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFDMC is a synthetic compound that belongs to the class of furan carboxamides.
作用機序
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide increases the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson's disease. N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide also binds to certain receptors in the body, such as the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help alleviate symptoms of Parkinson's disease. N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative diseases. In addition, N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, which suggests that it may have anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it easier to study its effects in various biological systems. Another advantage is that N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have neuroprotective and anti-cancer properties, which makes it a promising compound for developing new drugs. However, one of the limitations of using N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions for research on N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One direction is to further investigate its mechanism of action, which will help to better understand how it exerts its effects in different biological systems. Another direction is to study its effects in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the safety and efficacy of N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in humans, which will be important for developing new drugs based on this compound.
合成法
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is synthesized by reacting 4-fluorobenzylamine with furan-3-carboxylic acid, followed by coupling with 2,2-dimethylpropanamide. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as column chromatography.
科学的研究の応用
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is also being studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cell lines.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10-13(7-8-18-10)14(17)16(2)9-11-3-5-12(15)6-4-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJNIPZHRCBALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
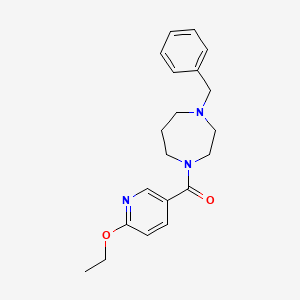

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
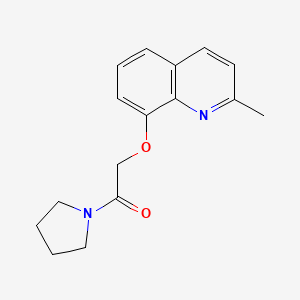
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
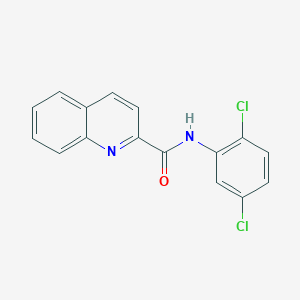
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
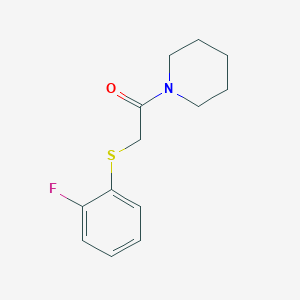
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

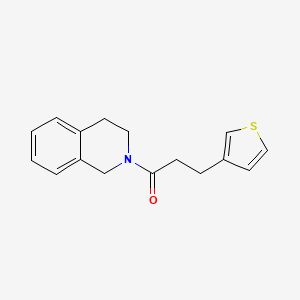
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)